molecular formula C6H6N4 B12821605 2'H-1,2'-Biimidazole

2'H-1,2'-Biimidazole

Cat. No.: B12821605
M. Wt: 134.14 g/mol
InChI Key: DITIFVWUSCGTRQ-UHFFFAOYSA-N
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Description

2'H-1,2'-Biimidazole is a bicyclic aromatic heterocycle consisting of two imidazole rings connected at their 1- and 2-positions. This structure enables unique electronic and conformational properties, making it a versatile scaffold in materials science, coordination chemistry, and energetic materials. Key derivatives include 1,1',5,5'-tetraaryl-substituted variants (e.g., tetraphenyl-2,2'-biimidazole), which exhibit π-conjugation tunability under photoexcitation . The compound’s synthesis often involves palladium-catalyzed cross-coupling reactions or copper-mediated Ullmann-type couplings, as demonstrated in the preparation of 1,1′-diaryl-2,2′-biimidazoles .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

1-(2H-imidazol-2-yl)imidazole

InChI

InChI=1S/C6H6N4/c1-2-9-6(8-1)10-4-3-7-5-10/h1-6H

InChI Key

DITIFVWUSCGTRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2N=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’H-1,2’-Biimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods: In industrial settings, the preparation of 2’H-1,2’-Biimidazole can involve the reaction of imidazole with lithium hydroxide to form lithium imidazolium salts. These salts are then used in further reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2’H-1,2’-Biimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The imidazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include tert-butylhydroperoxide.

    Reduction: Nickel catalysts are often used in reduction reactions.

    Substitution: Various halides and other electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions include substituted imidazoles and various metal complexes .

Scientific Research Applications

2’H-1,2’-Biimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.

    Industry: It is used in the synthesis of polycarbonates and other polymers

Mechanism of Action

The mechanism of action of 2’H-1,2’-Biimidazole involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets and pathways, including enzymes and receptors. The compound’s unique structure enables it to participate in a variety of chemical reactions, making it a versatile tool in both research and industrial applications .

Comparison with Similar Compounds

Structural Analogs: Benzo[d]imidazole Derivatives

Benzo[d]imidazole derivatives, such as 2,2′-bibenzo[d]imidazole, share structural similarities with 2'H-1,2'-biimidazole but feature fused benzene rings. This modification enhances rigidity and π-conjugation, leading to distinct optical properties. For example:

  • Stokes Shift : 2,2′-Biimidazole derivatives exhibit larger Stokes shifts (~100–150 nm) compared to benzo[d]imidazole analogs (~50–80 nm) due to greater conformational flexibility and π-expansion under photoexcitation .
  • Synthetic Routes : Benzo[d]imidazoles are synthesized via Cu(OAc)₂/Ag₂CO₃-mediated homocoupling, whereas biimidazoles often require Pd catalysts (e.g., Pd(OAc)₂/PPh₃) for aryl substitutions .

Table 1: Optical Properties of Selected Derivatives

Compound Stokes Shift (nm) Fluorescence λmax (nm) Reference
1,1',5,5'-Tetraphenyl-2,2'-biimidazole 145 450
2,2′-Bibenzo[d]imidazole 78 420
Functional Analogs: Energetic Materials

Fused-ring biimidazole derivatives, such as 3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo[1,2-a:2′,1′-c]pyrazine, are designed for high-density energetic applications. Key comparisons include:

  • Density and Stability : Nitro-substituted biimidazoles (e.g., TNBI, 4,4′,5,5′-tetranitro-1H,1′H-2,2′-biimidazole) achieve densities >1.9 g/cm³, surpassing conventional imidazole-based explosives. However, fused derivatives like 3,9-dibromo-2,10-dinitro-6,7-dihydro-5H-diimidazo[1,2-a:2′,1′-c][1,4]diazepine exhibit superior thermal stability (decomposition >250°C) .
  • Sensitivity: TNBI salts (e.g., semicarbazidium derivatives) show reduced mechanical sensitivity (IS >10 J) compared to non-salified analogs due to hydrogen-bonding networks .

Table 2: Energetic Properties of Biimidazole Derivatives

Compound Density (g/cm³) Decomposition Temp. (°C) Impact Sensitivity (J) Reference
TNBI (tetranitrobiimidazole) 1.92 220 7
3,9-Dibromo-2,10-dinitro-fused derivative 1.88 265 >15
Coordination Chemistry: Ligand Behavior

2,2′-Biimidazole (BIIMH₂) acts as a bidentate N,N′-donor ligand in metal complexes. Unlike selective ligands (e.g., bipyridine), BIIMH₂ forms isostructural complexes with base metals (Ni²⁺, Co²⁺, Cu²⁺) in sulfonate media, showing minimal separation efficiency due to similar complexation energetics .

Key Contrast :

  • Stereoselectivity : BIIMH₂ lacks the "tailor-making" stereochemical control seen in macrocyclic ligands (e.g., cyclam), limiting its utility in metal separation .

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